molecular formula C22H24N4O3 B5530318 N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide

Cat. No. B5530318
M. Wt: 392.5 g/mol
InChI Key: FLSYABRRODCEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized starting from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides, showcasing the complexity and versatility of synthesis routes for these compounds (Ravinaik et al., 2021).

Molecular Structure Analysis

X-ray crystallography and spectral analysis are common methods used to elucidate the molecular structure of such complex compounds. The molecular structure is crucial for understanding the compound's chemical behavior and interactions. For example, the crystal structure of related compounds provides insights into their three-dimensional arrangement, which is essential for predicting reactivity and interaction with biological targets (Sharma et al., 2016).

Chemical Reactions and Properties

Benzamides and their derivatives undergo various chemical reactions, including nucleophilic substitutions and ring transformations, which can significantly alter their chemical and biological properties. The interaction between Δ2-oxazolin-5-ones and nitrosobenzene, for example, leads to the formation of benzamidines and 1,2,4-oxadiazolines under different conditions, highlighting the compound's versatility in chemical reactions (Rodriguez et al., 1983).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular structure. These properties are essential for drug formulation and delivery. For compounds with similar structures, the crystallography reports provide detailed insights into their solid-state configurations, which are critical for understanding their stability and solubility (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are influenced by the compound's functional groups and overall molecular architecture. Studies on similar compounds reveal their potential as anticancer agents, where their reactivity towards various cancer cell lines is evaluated, demonstrating the impact of their chemical properties on biological activities (Ravinaik et al., 2021).

properties

IUPAC Name

N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-16-4-3-5-18(14-16)21-23-20(29-24-21)15-25(2)22(27)17-6-8-19(9-7-17)26-10-12-28-13-11-26/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSYABRRODCEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide

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